molecular formula C8H13NOS B13609151 1-Amino-4-(thiophen-3-yl)butan-2-ol

1-Amino-4-(thiophen-3-yl)butan-2-ol

Cat. No.: B13609151
M. Wt: 171.26 g/mol
InChI Key: LNCMJERPTUPMKF-UHFFFAOYSA-N
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Description

1-Amino-4-(thiophen-3-yl)butan-2-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(thiophen-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate amines under controlled conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Amino-4-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes such as inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-(thiophen-3-yl)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

1-amino-4-thiophen-3-ylbutan-2-ol

InChI

InChI=1S/C8H13NOS/c9-5-8(10)2-1-7-3-4-11-6-7/h3-4,6,8,10H,1-2,5,9H2

InChI Key

LNCMJERPTUPMKF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCC(CN)O

Origin of Product

United States

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